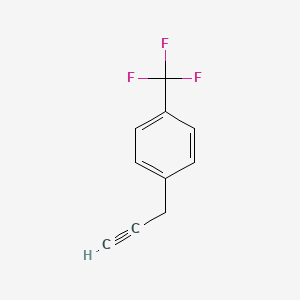

1-(Prop-2-YN-1-YL)-4-(trifluoromethyl)benzene

CAS No.: 1260670-86-7

Cat. No.: VC2693830

Molecular Formula: C10H7F3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260670-86-7 |

|---|---|

| Molecular Formula | C10H7F3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 1-prop-2-ynyl-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H7F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h1,4-7H,3H2 |

| Standard InChI Key | YNMVELXDPIAJEE-UHFFFAOYSA-N |

| SMILES | C#CCC1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | C#CCC1=CC=C(C=C1)C(F)(F)F |

Introduction

Structural Characterization and Identification

Chemical Identity and Nomenclature

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene belongs to the class of substituted benzenes containing both a trifluoromethyl group and an alkyne substituent. The compound follows IUPAC nomenclature, with the benzene ring serving as the parent structure, while the prop-2-yn-1-yl (propargyl) group and trifluoromethyl functionalities are designated as substituents at positions 1 and 4, respectively. This positioning creates a para-substituted benzene derivative with asymmetric electron distribution across the aromatic system.

Molecular Structure and Composition

The compound features a benzene core with two key functional groups: a trifluoromethyl (CF₃) group at the para position relative to a prop-2-yn-1-yl group. The prop-2-yn-1-yl substituent contains a terminal alkyne functionality, which provides significant reactive potential through its carbon-carbon triple bond. This structural arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group contrasted with the unsaturated alkyne system.

Physicochemical Properties

Fundamental Physical Properties

By analyzing comparable compounds with similar structural features, we can extrapolate the likely physical properties of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene. Based on structural similarities to compounds like 1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)benzene, we can establish a reasonable property profile as presented in Table 1.

Table 1: Estimated Physicochemical Properties of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

The compound is expected to exhibit low water solubility due to its relatively hydrophobic nature, conferred by both the trifluoromethyl group and the aromatic ring. The estimated XLogP3 value suggests moderate lipophilicity, comparable to related compounds such as 1-[(Prop-2-yn-1-yl)oxy]-2-(trifluoromethyl)benzene which has an XLogP3 value of 2.9 .

Spectroscopic Characteristics

The spectroscopic profile of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene would be expected to display characteristic features that can be used for identification and purity assessment. The compound would likely exhibit distinctive signals in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy:

In ¹H NMR spectroscopy, the terminal alkyne proton would appear as a triplet at approximately 2.2-2.5 ppm, while the methylene protons of the prop-2-yn-1-yl group would show as a doublet at around 3.6-3.8 ppm. The aromatic protons would manifest in the typical region of 7.0-8.0 ppm, with a characteristic pattern reflecting para-substitution.

In IR spectroscopy, the terminal alkyne would display a characteristic C≡C stretching band at approximately 2100-2140 cm⁻¹ and a distinctive C-H stretching band at 3300 cm⁻¹, providing clear markers for identification.

Synthetic Methodologies

General Synthetic Approaches

Chemical Reactivity and Transformation Pathways

Alkyne-Centered Reactivity

The terminal alkyne functionality in 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene serves as a versatile handle for various chemical transformations. Key reaction pathways include:

-

Click Chemistry: The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are important in pharmaceutical and materials science.

-

Hydration: Catalytic hydration of the alkyne group can yield the corresponding methyl ketone.

-

Hydrogenation: Partial or complete reduction of the alkyne can produce alkene or alkane derivatives, respectively.

-

Sonogashira Coupling: The terminal alkyne can participate in further coupling reactions to build more complex molecular structures.

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent significantly influences the electronic properties and reactivity of the molecule. As a strong electron-withdrawing group, it affects:

-

Acidity of the terminal alkyne hydrogen, making it more acidic and thereby enhancing reactivity in base-mediated processes.

-

Electrophilicity of the aromatic ring, directing the regioselectivity of electrophilic aromatic substitution reactions away from the para position occupied by the CF₃ group.

-

Stability of transition states and intermediates in various reactions, including radical processes and nucleophilic additions.

The combination of these electronic effects creates a unique reactivity profile that differentiates 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene from other substituted benzenes and enables selective transformations.

Structural Analysis and Computational Studies

Electronic Distribution and Bond Properties

The electronic structure of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene exhibits interesting features due to the electron-withdrawing nature of the trifluoromethyl group and the π-system of the alkyne functionality. Computational studies on similar compounds indicate that the trifluoromethyl group induces a partial positive charge on the benzene carbon to which it is attached, while decreasing electron density throughout the aromatic ring. The alkyne group contributes to the π-electron system, creating a complex electronic landscape that influences reactivity patterns .

Conformational Analysis

The molecular geometry of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene would feature a relatively planar benzene ring with the trifluoromethyl group oriented to minimize steric interactions. The prop-2-yn-1-yl group would extend linearly from the benzene ring, with the terminal alkyne maintaining the characteristic 180° bond angle. This spatial arrangement creates a molecule with distinct regions of hydrophobicity and potential reactivity, contributing to its chemical behavior and intermolecular interactions .

Analytical Methods and Characterization Techniques

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent effective methods for analyzing 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)benzene and monitoring reactions involving this compound. Based on the properties of similar compounds, reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases would likely provide good separation and detection. Mass spectrometry coupling would enable sensitive and specific detection, with characteristic fragmentation patterns expected from the trifluoromethyl group and the alkyne functionality .

Advanced Spectroscopic Methods

Beyond basic spectroscopic techniques, advanced methods that could provide valuable structural insights include:

-

19F NMR spectroscopy: Would display characteristic signals for the trifluoromethyl group, enabling monitoring of reactions involving this moiety.

-

Two-dimensional NMR techniques: COSY, HSQC, and HMBC experiments would allow complete assignment of all carbon and hydrogen atoms.

-

X-ray crystallography: If crystalline derivatives could be prepared, this technique would provide definitive three-dimensional structural information .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume